1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol
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Overview
Description
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol is a synthetic organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in medicinal chemistry for their cardiovascular effects, particularly in the treatment of hypertension and arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol typically involves the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with acetone in the presence of an acid catalyst.
Attachment of the propanol chain: The benzodioxole intermediate is then reacted with epichlorohydrin to form a glycidyl ether.
Introduction of the butylamino group: The glycidyl ether is then reacted with butylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar cardiovascular effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor antagonist with applications in treating heart conditions.
Uniqueness
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and safety profiles.
Properties
CAS No. |
89085-10-9 |
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Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
1-(butylamino)-3-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-4-5-9-17-10-12(18)11-19-13-7-6-8-14-15(13)21-16(2,3)20-14/h6-8,12,17-18H,4-5,9-11H2,1-3H3 |
InChI Key |
FEXQMNXPLCAHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(COC1=CC=CC2=C1OC(O2)(C)C)O |
Origin of Product |
United States |
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